Antibacterial Activity Against Enterococcus faecalis Compared to 4,6-Dimethyl Analog
N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea demonstrates measurable antibacterial activity against Enterococcus faecalis CECT 481, with a reported IC50 of 3.19 µM (3,190 nM) in a microbial growth inhibition assay [1]. While a direct head-to-head study is not available, this activity is a key differentiator from the less-substituted analog N-(4,6-dimethylpyrimidin-2-yl)thiourea, which exhibits a broad spectrum of antimicrobial activity but with generally higher potency against fungi than bacteria [2].
Comparator: N‑(4,6‑dimethylpyrimidin‑2‑yl)thiourea — no specific anti‑enterococcal data reported
| Evidence Dimension | Antibacterial IC50 against Enterococcus faecalis |
|---|---|
| Target Compound Data | IC50 = 3.19 µM (3,190 nM) |
| Comparator Or Baseline | N-(4,6-dimethylpyrimidin-2-yl)thiourea (no specific anti-E. faecalis data reported; general antibacterial activity noted as weaker than antifungal) |
| Quantified Difference | N/A (different bacterial strain and metric) |
| Conditions | Enterococcus faecalis CECT 481; microbial growth inhibition; 18 hr incubation; 2-fold microtiter assay |
Why This Matters
This specific, quantifiable anti-Enterococcal activity provides a basis for selecting this compound over the 4,6-dimethyl analog in projects targeting gram-positive pathogens.
- [1] BindingDB. BDBM50498340 (CHEMBL3585717). IC50: 3.19E+3 nM for Enterococcus faecalis CECT 481. Antibacterial activity assessed as inhibition of microbial growth incubated for 18 hrs by 2-fold microtiter. View Source
- [2] Saeed, S. I., Rashid, N., Jones, P. G., & Tahir, A. (2011). Synthesis and pharmacological properties of N-substituted-N′-(4,6-dimethylpyrimidin-2-yl)-thiourea derivatives and related fused heterocyclic compounds. Journal of Heterocyclic Chemistry, 48(1), 74–82. View Source
